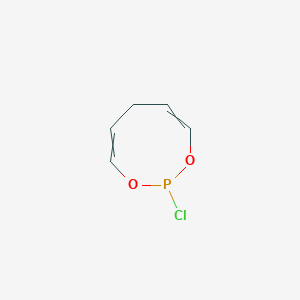
2-Chloro-2H,6H-1,3,2-dioxaphosphocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2H,6H-1,3,2-dioxaphosphocine is a phosphorus-containing organic compound It is a cyclic compound with a phosphorus atom bonded to two oxygen atoms and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. This reaction produces 2-chloro-1,3,2-dioxaphospholane, which is then subjected to an oxidizing reaction with dried ozone to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ozone as an oxidizing agent significantly improves the yield, making the process suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2H,6H-1,3,2-dioxaphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include 2-chloro-2-oxo-1,3,2-dioxaphospholane and various substituted derivatives depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2H,6H-1,3,2-dioxaphosphocine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-2H,6H-1,3,2-dioxaphosphocine include:
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both chlorine and phosphorus atoms in a cyclic structure provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
106054-15-3 |
|---|---|
Molekularformel |
C5H6ClO2P |
Molekulargewicht |
164.52 g/mol |
IUPAC-Name |
2-chloro-6H-1,3,2-dioxaphosphocine |
InChI |
InChI=1S/C5H6ClO2P/c6-9-7-4-2-1-3-5-8-9/h2-5H,1H2 |
InChI-Schlüssel |
LCRMMJZZPZFWOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COP(OC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


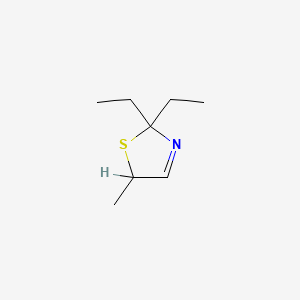
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
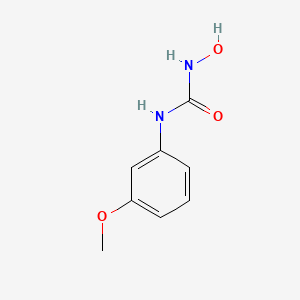
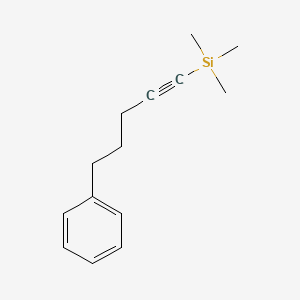
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)

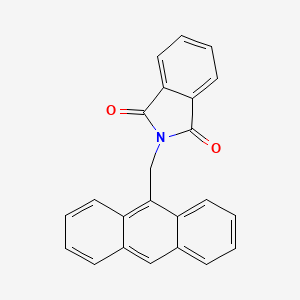

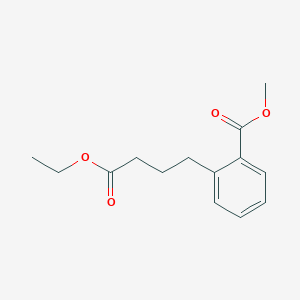
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)

